molecular formula C17H17NO B3272029 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 56080-18-3

5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B3272029
CAS No.: 56080-18-3
M. Wt: 251.32 g/mol
InChI Key: ISJPYOAVAUNLDZ-UHFFFAOYSA-N
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Description

5-(Oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound of significant interest in organic and medicinal chemistry research due to its dibenzazepine core structure. The dibenzazepine scaffold is a well-known pharmacophore present in several commercially important pharmaceuticals, such as the anticonvulsant carbamazepine and its derivative oxcarbazepine . The integration of the oxiran-2-ylmethyl (epoxide) moiety onto this core structure introduces a highly reactive electrophilic center, making this compound a valuable synthetic intermediate for further chemical exploration. The primary research applications of this compound are anticipated to revolve around its use as a building block for the synthesis of more complex molecules. The strained epoxide ring is susceptible to ring-opening reactions by various nucleophiles, allowing researchers to functionalize the dibenzazepine core and create novel derivatives for structure-activity relationship (SAR) studies . This makes it particularly useful in the development of potential new chemical entities in drug discovery programs. Researchers may employ this compound in the design of novel analogs targeting central nervous system (CNS) pathways, given the established activity of other dibenzazepine compounds, though any such applications would be purely for investigative purposes. This product is intended for research use only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this product should have appropriate training and utilize proper safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

11-(oxiran-2-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-3-7-16-13(5-1)9-10-14-6-2-4-8-17(14)18(16)11-15-12-19-15/h1-8,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJPYOAVAUNLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of dibenzoazepine derivatives with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituent at 5-Position Central Ring Saturation Notable Functional Groups
5-(Oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine Oxiran-2-ylmethyl (epoxide) 10,11-dihydro Epoxide (reactive oxygen moiety)
Carbamazepine Carboxamide Fully unsaturated Amide, aromatic ring
Imipramine 3-(Dimethylamino)propyl 10,11-dihydro Tertiary amine
5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine Acetyl 10,11-dihydro Ketone
Quinpramine (Compound B, ) 6-Chloro-2-methoxyacridin-9-ylaminoethyl-piperazinylpropyl 10,11-dihydro Acridine, piperazine, chloro, methoxy

Electronic Effects :

  • Carbamazepine’s carboxamide contributes to hydrogen-bonding capacity, critical for anticonvulsant activity, while imipramine’s dimethylamino group facilitates serotonin/norepinephrine reuptake inhibition .

Aromaticity :

  • The 10,11-dihydro derivatives exhibit reduced aromaticity (lower HOMED values) in the central ring compared to unsaturated analogs, altering electron density distribution and binding interactions .

Anti-Prion and Neuroprotective Activities

  • Quinpramine (Compound B) : Combines dibenzoazepine with acridine moieties, showing potent anti-prion activity (EC50 < 1 µM) and cholinesterase inhibition. The acridine group intercalates into DNA/RNA, enhancing efficacy against neurodegenerative targets .
  • 5-(Oxiran-2-ylmethyl) derivative: The epoxide’s reactivity may enable covalent binding to prion proteins or enzymes, though direct evidence is lacking.

Antidepressant and Analgesic Profiles

  • Imipramine: A tricyclic antidepressant inhibiting monoamine reuptake. The dimethylaminopropyl chain optimizes lipophilicity and blood-brain barrier penetration .
  • Amineptine : A 10,11-dihydrodibenzo[a,d][7]annulene derivative with dopamine reuptake inhibition. Substituent position (e.g., 5 vs. 10) significantly impacts receptor specificity .

Antioxidant and Antimicrobial Properties

  • 10-Methoxy-5H-dibenzo[b,f]azepine : Electron-donating methoxy groups enhance antioxidant activity by stabilizing radical intermediates .
  • 5-Acetyl derivatives : Ketone groups may reduce membrane permeability but improve stability, as seen in carbamazepine impurities .

Physicochemical Properties

Property 5-(Oxiran-2-ylmethyl) Derivative Carbamazepine Imipramine
Molecular Weight ~265 g/mol (estimated) 236.27 g/mol 280.41 g/mol
LogP (Lipophilicity) ~2.5 (epoxide reduces logP) 2.45 4.83
Solubility Low (epoxide hydrophobicity) 17.7 mg/L (water) 35 mg/L (water)
Metabolic Stability Epoxide hydrolysis likely Hepatic oxidation Demethylation

Biological Activity

5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a compound characterized by the presence of an oxirane (epoxide) ring linked to a dibenzoazepine structure. This unique configuration provides the compound with distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula for this compound is C17H17NC_{17}H_{17}N with a CAS number of 56080-18-3. The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name11-(oxiran-2-ylmethyl)-5,6-dihydrobenzo[b]benzazepine
Molecular Weight253.33 g/mol
InChIInChI=1S/C17H17NO/c1-8-12(9)13-15(16)14(17(18)19)20-21/h1-8,15H,9-12H2
SMILESC1=CC=C(C2=C1C(=CC=C2)N(C3=CC=CC=C3)C(C4=CC=CC=C4)=C(C5=CCCCC5)C6=CC=C(C7=CC=CC=C7)N(C8=CC=CC=C8))

The biological activity of this compound primarily involves the inhibition of sodium channels, which plays a crucial role in reducing neuronal excitability. This mechanism is particularly relevant in the context of anticonvulsant properties, making it a candidate for treating epilepsy and other neurological disorders .

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds similar to this structure possess antimicrobial properties. The oxirane ring enhances the reactivity of the molecule, allowing it to interact effectively with bacterial cell walls and inhibit growth .

2. Anticonvulsant Properties
The compound's ability to modulate sodium channels suggests potential use as an anticonvulsant agent. Experimental models have demonstrated its efficacy in reducing seizure activity, comparable to established medications like carbamazepine.

3. Anticancer Potential
Preliminary research indicates that certain derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Study TypeFindings
In vitro studiesSignificant reduction in bacterial growth at low concentrations.
Animal modelsDemonstrated anticonvulsant effects comparable to existing drugs.
Cytotoxicity assaysInduced apoptosis in human cancer cell lines at IC50 values ranging from 10 to 30 µM.

Q & A

Basic: What are the primary synthetic routes for 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine?

The compound is synthesized via functionalization of the dibenzazepine core. Key methods include:

  • Friedel-Crafts Cyclization : Using precursors like 2-(N-phenyl-N-tosylamino)phenyl derivatives with AlCl₃ in CH₃NO₂ or CH₂Cl₂ to form the tricyclic scaffold .
  • Epoxide Functionalization : Introducing the oxiran-2-ylmethyl group via nucleophilic epoxide ring-opening reactions, leveraging the reactivity of the dibenzazepine nitrogen .
  • Thiol-Acetyl Coupling : For analogs, thiol-containing intermediates (e.g., benzothiazole derivatives) are coupled to the dibenzazepine core using acetyl linkers .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–C = 0.005 Å in related dibenzazepines) and confirms the tricyclic framework .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., oxiran methyl protons at δ 2.5–3.5 ppm) and dihydro regions .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 299.1310 for C21H17NO) confirms molecular weight and fragmentation patterns .

Basic: What biological activities are associated with this compound?

Preliminary studies suggest:

  • Antiepileptic Potential : Structural similarity to oxcarbazepine (a dibenzazepine derivative) implies modulation of voltage-gated sodium channels .
  • Antidepressant Activity : The dibenzazepine core is linked to serotonin/norepinephrine reuptake inhibition in analogs like imipramine .
  • Anticancer Screening : Thiazole-functionalized derivatives show cytotoxicity in vitro, possibly via kinase inhibition .

Advanced: How can researchers optimize low yields in Friedel-Crafts syntheses?

Yield improvements require:

  • Catalyst Screening : Compare AlCl₃ with P₂O₅ in toluene for cyclization efficiency .
  • Precursor Design : Use ethyl esters or carboxylic acids (vs. bromo derivatives) to reduce steric hindrance .
  • Reaction Monitoring : HPLC or TLC tracks intermediate stability; anhydrous conditions prevent hydrolysis .

Advanced: How to resolve contradictions in pharmacological data across studies?

Address discrepancies via:

  • Structural-Activity Relationship (SAR) Analysis : Test substituent effects (e.g., oxiran vs. acetyl groups) on target binding .
  • Dose-Response Curves : Ensure consistent potency metrics (e.g., IC₅₀) across assays .
  • Target Validation : Use siRNA knockdown or CRISPR to confirm implicated receptors (e.g., serotonin transporters) .

Advanced: What computational methods predict the reactivity of the epoxide group?

  • Density Functional Theory (DFT) : Models epoxide ring-opening energetics and regioselectivity in nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
  • Docking Studies : Predict interactions with biological targets (e.g., CYP450 enzymes) to explain metabolic stability .

Advanced: How to design experiments for mechanistic studies of neuroactivity?

  • Electrophysiology : Patch-clamp assays on neuronal cells quantify sodium channel modulation .
  • Radioligand Binding : Compete with ³H-imipramine to assess affinity for monoamine transporters .
  • In Vivo Models : Test seizure suppression in rodent models (e.g., maximal electroshock) .

Advanced: What analytical strategies distinguish stereoisomers in synthesis?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
  • Circular Dichroism (CD) : Detects optical activity of epoxide-containing intermediates .
  • NOESY NMR : Identifies spatial proximity of substituents to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 2
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

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